REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.CC(C)([O-])C.[Na+]>CC1C=CC=CC=1[P](C1C=CC=CC=1C)([Pd](Cl)(Cl)[P](C1=C(C)C=CC=C1)(C1C=CC=CC=1C)C1C=CC=CC=1C)C1C=CC=CC=1C>[CH:8]1([C:5]2[CH:6]=[CH:7][C:2]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)=[CH:3][CH:4]=2)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:2.3,^1:32,43|
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Name
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Quantity
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3.34 mL
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C1CCCCC1
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Name
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Quantity
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2.01 g
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Type
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reactant
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Smiles
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N1CCNCC1
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Name
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Quantity
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2.51 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
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|
Quantity
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424.4 mg
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Type
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catalyst
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Smiles
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CC1=C([P](C2=C(C)C=CC=C2)([Pd]([P](C3=C(C)C=CC=C3)(C4=C(C)C=CC=C4)C(C=CC=C5)=C5C)(Cl)Cl)C6=C(C)C=CC=C6)C=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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purifying by separation through column chromatography (CH2Cl2/MeOH, 1:1)
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Name
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Type
|
|
Smiles
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C1(CCCCC1)C1=CC=C(C=C1)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |